

# Evaluating the clinical efficacy of cefepime compared to broad-spectrum antibacterial therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Maxipime |           |
| Cat. No.:            | B1668829 | Get Quote |

# Cefepime vs. Broad-Spectrum Antibacterials: A Clinical Efficacy Comparison

For Immediate Release

Cefepime, a fourth-generation cephalosporin, has long been a cornerstone in the empirical treatment of moderate to severe infections due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This guide provides a comprehensive evaluation of the clinical efficacy of cefepime in comparison to other broad-spectrum antibacterial therapies, supported by data from key clinical trials and meta-analyses. This information is intended for researchers, scientists, and drug development professionals to inform clinical research and therapeutic strategies.

#### **Executive Summary**

Cefepime demonstrates comparable or, in some cases, superior clinical efficacy to other broad-spectrum antibiotics for various infections. In a multicenter study, cefepime showed a higher clinical success rate (90%) compared to broad-spectrum combination therapy (83%) for moderate to severe community-acquired infections.[3] However, recent large-scale trials have raised concerns regarding its safety profile, particularly neurotoxicity, when compared to agents like piperacillin-tazobactam.[4][5][6] Conversely, newer combinations, such as cefepime-



taniborbactam, have shown superiority over carbapenems for specific indications like complicated urinary tract infections (cUTIs).[7][8] When compared to carbapenems for bloodstream infections caused by AmpC beta-lactamase-producing Enterobacterales, cefepime was not associated with adverse outcomes.[9] For febrile neutropenia, cefepime monotherapy has been found to be as effective as carbapenems or combination therapies.[10][11][12]

#### **Comparative Clinical Efficacy Data**

The following tables summarize the key efficacy and safety outcomes from comparative clinical studies.

Table 1: Cefepime vs. Broad-Spectrum Combination

**Therapy in Moderate to Severe Infections** 

| Outcome                        | Cefepime      | Comparator<br>(Broad-Spectrum<br>Combination) | 95% Confidence<br>Interval |
|--------------------------------|---------------|-----------------------------------------------|----------------------------|
| Overall Clinical Success Rate  | 90% (131/146) | 83% (125/150)                                 | -2.6% to 16.3%             |
| Bacteriologic<br>Eradication   | 97%           | 94%                                           | N/A                        |
| Drug-Related Adverse<br>Events | 16%           | 19%                                           | N/A                        |

Source: Multicenter comparative study in patients with moderate to severe community-acquired infections, including pneumonia, urinary tract infections, and sepsis.[3]

## Table 2: Cefepime-Taniborbactam vs. Meropenem in Complicated Urinary Tract Infections (cUTI)



| Outcome                                      | Cefepime-<br>Taniborbactam | Meropenem | Treatment<br>Difference |
|----------------------------------------------|----------------------------|-----------|-------------------------|
| Composite Success (Microbiologic & Clinical) | 70.6%                      | 58.0%     | 12.6 percentage points  |
| Adverse Events                               | 35.5%                      | 29.0%     | N/A                     |

Source: Phase 3 randomized trial in hospitalized adults with cUTI, including acute pyelonephritis.[7]

Table 3: Cefepime vs. Piperacillin-Tazobactam in Hospitalized Adults with Acute Infection (ACORN Trial)

| Outcome                                               | Cefepime (n=1214)                   | Piperacillin-<br>Tazobactam<br>(n=1297) | Odds Ratio (95%<br>CI)             |
|-------------------------------------------------------|-------------------------------------|-----------------------------------------|------------------------------------|
| Highest Stage of AKI<br>or Death (Primary<br>Outcome) | 7.0% (Stage 3 AKI),<br>7.6% (Death) | 7.5% (Stage 3 AKI),<br>6.0% (Death)     | 0.95 (0.80 to 1.13)                |
| Major Adverse Kidney<br>Events at Day 14              | 10.2%                               | 8.8%                                    | N/A (Absolute<br>Difference: 1.4%) |
| Days Alive and Free of Delirium and Coma              | 11.9 (mean)                         | 12.2 (mean)                             | 0.79 (0.65 to 0.95)                |

Source: ACORN randomized clinical trial.[4][5]

### Table 4: Cefepime vs. Carbapenems in AmpC-Producing Enterobacterales Bloodstream Infections



| Outcome                                | Cefepime                  | Carbapenem                | P-value |
|----------------------------------------|---------------------------|---------------------------|---------|
| In-hospital Death                      | No significant difference | No significant difference | N/A     |
| Renal Impairment                       | No significant difference | No significant difference | N/A     |
| Neurological Adverse<br>Events         | Less frequent             | More frequent             | N/A     |
| Length of Hospital<br>Stay (Survivors) | Shorter                   | Longer                    | N/A     |

Source: Retrospective cohort study.[9]

# Experimental Protocols ACORN Randomized Clinical Trial (Cefepime vs. Piperacillin-Tazobactam)

- Study Design: A pragmatic, double-blind, randomized clinical trial.
- Participants: Hospitalized adults with acute infection.
- Intervention: Patients were randomized 1:1 to receive either cefepime or piperacillintazobactam.
- Primary Outcome: The highest stage of acute kidney injury (AKI) or death by day 14, measured on a 5-level ordinal scale (no AKI, stage 1 AKI, stage 2 AKI, stage 3 AKI, or death).
- Secondary Outcomes: Incidence of major adverse kidney events at day 14 and the number of days alive and free of delirium and coma within 14 days.[5]

### Phase 3 Trial of Cefepime-Taniborbactam vs. Meropenem

• Study Design: A randomized, double-blind, phase 3 clinical trial.



- Participants: Hospitalized adults with complicated urinary tract infection, including acute pyelonephritis.
- Intervention: Patients were randomly assigned in a 2:1 ratio to receive either intravenous cefepime-taniborbactam (2.5 g) or meropenem (1 g) every eight hours for seven days. This duration could be extended to 14 days for patients with bacteremia.
- Primary Outcome: A composite of microbiologic and clinical success on trial days 19 to 23.[7]

#### **Mechanism of Action and Resistance**

Cefepime, like other beta-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[2] Its zwitterionic structure allows for rapid penetration of the outer membrane of Gram-negative bacteria.[2] Cefepime exhibits enhanced stability against many beta-lactamases.[1] The addition of a beta-lactamase inhibitor, such as tazobactam or the novel inhibitor taniborbactam, can further broaden its spectrum to include organisms that produce extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases.[7][13]





Click to download full resolution via product page

Caption: Mechanism of action of Cefepime.

#### **Clinical Trial Workflow**

The process of evaluating a new antibiotic like cefepime in a clinical trial follows a structured workflow to ensure patient safety and data integrity.





Click to download full resolution via product page

Caption: A simplified clinical trial workflow.

#### **Adverse Events: A Point of Consideration**

A significant point of discussion in the comparison of cefepime to other broad-spectrum antibiotics is its potential for neurotoxicity.[14][15][16][17] The ACORN trial found that patients in the cefepime group experienced fewer days alive and free of delirium and coma compared to the piperacillin-tazobactam group.[4][5][6] This neurotoxicity is more frequently observed in patients with renal impairment and is a critical consideration in antibiotic selection, especially in



critically ill patients.[14][18] In contrast, some studies suggest a lower risk of nephrotoxicity with cefepime compared to piperacillin-tazobactam, particularly when used concurrently with vancomycin, though the ACORN trial did not find a significant difference in acute kidney injury. [6][19]

#### Conclusion

Cefepime remains a valuable broad-spectrum antibiotic for a variety of infections. Its efficacy is well-established, and in certain clinical scenarios, it may offer advantages over other broad-spectrum agents. However, the choice of antibiotic should be individualized based on the suspected or confirmed pathogen, local resistance patterns, the specific type and severity of infection, and patient-specific factors, particularly renal function, to mitigate the risk of adverse events like neurotoxicity. The development of new cefepime combinations with beta-lactamase inhibitors shows promise for extending its utility against multidrug-resistant organisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Cefepime StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cefepime vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. contagionlive.com [contagionlive.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

#### Validation & Comparative





- 10. Prospective randomized study of cefepime, panipenem, or meropenem monotherapy for patients with hematological disorders and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cefepime or carbapenem treatment for febrile neutropenia as a single agent is as effective as a combination of 4th-generation cephalosporin + aminoglycosides: comparative study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbapenems versus alternative β-lactams monotherapy or in combination for febrile neutropenia: Systematic review and meta-analysis of randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. The Trend of Cefepime-Induced Neurotoxicity: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 15. sajid.co.za [sajid.co.za]
- 16. academic.oup.com [academic.oup.com]
- 17. #PharmtoExamTable: Cefepime Neurotoxicity Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 18. Cefepime's Double-Edged Sword: Neurotoxicity in Critically III Patients [currents.neurocriticalcare.org]
- 19. Comparison of Cefepime with Piperacillin/Tazobactam Treatment in Patients with Hospital-Acquired Pneumonia [mdpi.com]
- To cite this document: BenchChem. [Evaluating the clinical efficacy of cefepime compared to broad-spectrum antibacterial therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668829#evaluating-the-clinical-efficacy-of-cefepime-compared-to-broad-spectrum-antibacterial-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com